molecular formula C18H16ClNO B8312896 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanol

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanol

Cat. No.: B8312896
M. Wt: 297.8 g/mol
InChI Key: QMYBGDHLINBDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanol is a useful research compound. Its molecular formula is C18H16ClNO and its molecular weight is 297.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanol

InChI

InChI=1S/C18H16ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10,12,21H,1-2H3

InChI Key

QMYBGDHLINBDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone (550 mg, 1.8 mmol) in methanol (10 ml) at room temperature was added portionwise sodium borohydride (315 mg, 8.3 mmol). After the addition the reaction was stirred for 3 hours. Most of the solvent was removed under reduced pressure, the residue diluted with ethyl acetate, and the mixture was poured into a separatory funnel. The organic layer was washed with water (2×), saturated sodium bicarbonate, then brine. The organic phase was separated and solvent removed under reduced pressure to provide 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanol (460 mg, 83%) as a white powder. TLC Rf=0.4 using 1:1 ethyl acetate:hexanes as eluent. 1H NMR (CDCl3, 400 MHz) δ 7.88 (d, 1H, J=8.9 Hz); 7.54-7.42 (m, 4H); 7.18-7.08 (m, 3H); 5.05 (q, 1H, J=7.0 Hz); 2.95 (s, 3H); 1.0 (d, 3H, J=6.65 Hz). LCMS (CI) shows M+H 297.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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